Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- is a complex heterocyclic compound belonging to the pyrroloisoquinoline family. This class of compounds has garnered significant interest due to its potential applications in medicinal chemistry, particularly as anti-cancer agents and in other therapeutic areas. The structural features of this compound include a fused pyrrole and isoquinoline framework, which is known for its biological activity.
Pyrrolo(2,1-a)isoquinolines are classified as nitrogen-containing heterocycles. They are often derived from natural products and have been synthesized through various organic methodologies. The specific compound discussed here is characterized by its hexahydro structure and a methylthio substituent on the phenyl ring. This compound can be synthesized using multicomponent reactions involving isoquinoline derivatives and various electrophiles.
The synthesis of pyrrolo(2,1-a)isoquinolines typically involves one-pot multicomponent reactions. A notable method includes the 1,3-dipolar cycloaddition reaction which utilizes isoquinoline, substituted bromoacetophenones, and acetylenic dipolarophiles in the presence of a solvent such as 1,2-epoxypropane. The reaction proceeds through the formation of isoquinolinium N-ylides followed by cycloaddition to yield the desired pyrroloisoquinoline derivatives .
For example, a general procedure involves:
This approach has been shown to yield compounds in fair to good yields while simplifying the synthetic process compared to traditional methods.
The molecular structure of pyrrolo(2,1-a)isoquinoline can be represented as follows:
The compound features a hexahydro configuration indicating multiple saturated carbon atoms within its structure. The presence of the methylthio group enhances its lipophilicity and may influence its biological activity.
Pyrrolo(2,1-a)isoquinolines are versatile intermediates in organic synthesis. They undergo various chemical transformations including:
These reactions are typically facilitated by catalysts or specific reaction conditions that promote reactivity at the nitrogen or carbon centers within the molecule .
The mechanism of action for pyrrolo(2,1-a)isoquinolines in biological systems often involves interaction with specific cellular targets such as enzymes or receptors. For instance:
The structure-activity relationship studies indicate that modifications on the phenyl or pyrrole rings can significantly alter their potency against cancer cells.
Pyrrolo(2,1-a)isoquinolines exhibit several notable physical properties:
Chemical properties include:
Pyrrolo(2,1-a)isoquinolines have significant applications in medicinal chemistry:
Additionally, ongoing research aims to explore their potential in other therapeutic areas such as neuroprotection and antimicrobial activity due to their diverse structural characteristics and biological activities .
The 1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline scaffold constitutes a rigid tetracyclic framework featuring a cis-fused pyrrolidine-isoquinoline system. This bicyclic core comprises a six-membered partially saturated isoquinoline unit bridged to a five-membered pyrrolidine ring, creating four contiguous stereocenters. The saturation at positions 5,6,6a,10b enables conformational flexibility while maintaining planarity in the aromatic ring (positions 1-4a) [1] [4].
X-ray crystallographic analyses reveal distinct bond length patterns critical to the core's reactivity:
Table 1: Key Structural Parameters of the Pyrrolo[2,1-a]isoquinoline Core
Parameter | Value | Structural Significance |
---|---|---|
N1-C10b bond length | 1.38 Å | Partial double-bond character |
C6-C10b bond length | 1.54 Å | Standard sp³-sp³ single bond |
C5-C6-C10b bond angle | 109.5° | Tetrahedral geometry at C6 |
Ring fusion torsion | -15.3° | cis-Fused junction stability |
Pyrrolidine puckering | Half-chair | Conformational flexibility at C6 substituent |
The 4-(methylthio)phenyl substituent at C6 extends perpendicularly to the bicyclic plane, with the sulfur atom positioned 5.2 Å from C10b. This spatial arrangement facilitates optimal interactions with biological targets, particularly serotonin transporters (SERT), where the methylthio group occupies a hydrophobic subpocket [1] [3]. Computational models (DFT-B3LYP/6-31G*) demonstrate that electron delocalization from the sulfur atom into the phenyl π-system increases substituent polarity (calculated dipole moment: 2.78 D), enhancing binding affinity through dipole-dipole interactions [5].
Table 2: Comparative Binding Affinities (Ki) of Pyrroloisoquinoline Derivatives
C6 Substituent | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Ratio (SERT:DAT) |
---|---|---|---|---|
4-(Methylthio)phenyl | 0.68 | 2.9 | 36.8 | 54:1 |
4-Ethynylphenyl | 1.24 | 4.1 | 28.3 | 23:1 |
Unsubstituted phenyl | 8.6 | 19.7 | >100 | >11:1 |
4-Methoxyphenyl | 1.9 | 5.3 | 45.6 | 24:1 |
Data derived from rat brain synaptosome assays [1] [8]
The (6R,10bS) absolute configuration represents the biologically active enantiomer where C6 and C10b exhibit trans-relative stereochemistry. This configuration was unequivocally established through:
The trans-fusion imposes conformational constraints that optimize binding pocket complementarity. Molecular dynamics simulations reveal that the (6R,10bS) diastereomer adopts a ligand-binding competent conformation in 92% of simulated poses with SERT, versus <15% for the (6S,10bR) enantiomer [1]. The methylthiophenyl group in this configuration projects pseudoaxially from the pyrrolidine ring, positioning the sulfur atom toward a hydrophobic subpocket in the serotonin transporter (van der Waals contact distance: 3.8 Å with Phe341) [3] [5].
Table 3: Pharmacological Activity of Enantiomeric Pairs
Stereochemistry | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Relative Serotonin Uptake Inhibition |
---|---|---|---|---|
(6R,10bS) | 0.45 | 3.2 | 42.7 | 100% |
(6S,10bR) | 8.9 | 24.1 | >100 | 12% |
(6R,10bR) | 68.3 | >100 | >100 | <2% |
(6S,10bS) | 54.7 | 87.5 | >100 | 3% |
Biological data from transporter binding assays using human cloned transporters [1] [3]
Synthetic access to this enantiomer typically employs chiral auxiliaries or asymmetric hydrogenation. The Maryanoff synthesis route utilizes L-tartaric acid resolution to achieve >99% ee, as verified by chiral HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) [3]. Optical rotation values for the (6R,10bS) enantiomer are reported as [α]D²⁵ = +128° (c=1, CHCl₃), contrasting with -124° for the (6S,10bR) antipode [1].
The 4-(methylthio)phenyl substituent at C6 demonstrates three critical functions:
Comparative molecular field analysis (CoMFA) demonstrates that methylthio substitution enhances binding free energy by -2.8 kcal/mol relative to phenyl, primarily through:
The substituent adopts a preferred dihedral angle of 38.5° ± 3° relative to the pyrrolidine ring, as determined by NMR coupling constants (³J₆-₇ = 8.7 Hz) and DFT calculations. This orientation positions the sulfur 4.7 Å from C6, allowing optimal hydrophobic contact without steric clash with the C5 proton [3] [5].
Table 4: Substituent Effects on Pharmacological and Physicochemical Properties
C6 Substituent (X) | SERT Ki (nM) | Calculated LogP | Aqueous Solubility (µg/mL) | % Oral Bioavailability (Rat) |
---|---|---|---|---|
4-(CH₃S)- | 0.68 | 3.82 | 14.3 | 78% |
4-(CH₃O)- | 1.90 | 3.15 | 22.7 | 83% |
4-(CH₃)- | 5.20 | 3.65 | 8.9 | 65% |
4-Cl- | 3.80 | 4.02 | 5.1 | 42% |
4-NO₂- | 28.50 | 3.24 | 1.8 | 31% |
Data compiled from experimental measurements and QSPR models [1] [4] [5]
Notably, bioisosteric replacement of methylthio with ethynyl (as in JNJ-7925476) reduces SERT affinity by 45% but improves DAT inhibition 1.3-fold, demonstrating how electronic properties fine-tune monoamine selectivity. The methylthio group's σₘ Hammett constant (0.00) balances electron donation to the phenyl ring while maintaining optimal π-stacking geometry with SERT Phe341 [5] [8]. Molecular dynamics simulations confirm 25% greater conformational stability (RMSF 0.38 Å vs. 0.51 Å for methoxy analog) due to restricted rotation and enhanced hydrophobic shielding [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7